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molecular formula C14H17BrO5 B8598786 Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate

Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate

Cat. No. B8598786
M. Wt: 345.18 g/mol
InChI Key: CNXGSBOVTJZEEI-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a solution of 5-isopropoxy-2-methyl-isophthalic acid dimethyl ester (Cpd B, 14.5 g, 54.5 mmol) in CCl4 (250 mL) was added NBS (11.2 g, 60.0 mmol). After stirring the mixture at 85° C. for 5 minutes, AIBN (2.69 g, 16.4 mmol) was added. The resulting reaction mixture was stirred at 85° C. for 1 hour. The reaction mixture was chilled in an ice bath and the precipitates were filtered and discarded. The resulting filtrate was concentrated under vacuum and purified by column chromatography (0-40%, EtOAc/heptanes) to give 2-bromomethyl-5-isopropoxy-isophthalic acid dimethyl ester (Cpd C, 17.5 g, 93% yield) as a clear oil which solidified upon standing.
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
2.69 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:13]=[C:12]([O:14][CH:15]([CH3:17])[CH3:16])[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[C:5]=1[CH3:18].C1C(=O)N([Br:27])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[CH3:10][O:9][C:7](=[O:8])[C:6]1[CH:11]=[C:12]([O:14][CH:15]([CH3:16])[CH3:17])[CH:13]=[C:4]([C:3]([O:2][CH3:1])=[O:19])[C:5]=1[CH2:18][Br:27]

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
COC(C1=C(C(C(=O)OC)=CC(=C1)OC(C)C)C)=O
Name
Quantity
11.2 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.69 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture at 85° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 85° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was chilled in an ice bath
FILTRATION
Type
FILTRATION
Details
the precipitates were filtered
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (0-40%, EtOAc/heptanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(C1=C(C(C(=O)OC)=CC(=C1)OC(C)C)CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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